molecular formula C₁₇H₃₁NO₄ B1141315 4-cis-Decenoylcarnitine CAS No. 1256380-16-1

4-cis-Decenoylcarnitine

Cat. No.: B1141315
CAS No.: 1256380-16-1
M. Wt: 313.43
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Description

4-cis-Decenoylcarnitine is a medium-chain unsaturated acylcarnitine that plays a crucial role in fatty acid metabolism by facilitating the transport of acyl groups into mitochondria for beta-oxidation . As an ester of carnitine and cis-4-decenoic acid, it is categorized as a medium-chain acylcarnitine (C6-C13) and is endogenously produced in peroxisomes by carnitine octanoyltransferase (CrOT) . This compound serves as an important biomarker in metabolic research. Clinical studies have identified that levels of this compound are elevated in the plasma of overweight subjects following a calorie-restriction-induced weight loss intervention, suggesting its potential role as a marker for increased fatty acid oxidation and reduced visceral fat . Conversely, its levels have been found to be decreased in individuals with conditions such as schizophrenia and familial Mediterranean fever, highlighting its relevance in the study of diverse disease states . Furthermore, it has been identified in human placental tissue, indicating a broader biological presence . This product is intended for research applications such as metabolomics, the investigation of inherited metabolic disorders, and the study of mitochondrial fatty acid beta-oxidation pathways. It is presented as a high-purity standard suitable for use as a reference in mass spectrometry-based assays and other analytical techniques. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

1256380-16-1

Molecular Formula

C₁₇H₃₁NO₄

Molecular Weight

313.43

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(4Z)-1-oxo-4-decen-1-yl]oxy]-1-propanaminium Inner Salt

Origin of Product

United States

Biosynthesis, Interconversion, and Metabolic Pathways of 4 Cis Decenoylcarnitine

Enzymatic Pathways in 4-cis-Decenoylcarnitine Synthesis

The synthesis of this compound involves key enzymatic reactions that facilitate the attachment of the 4-cis-decenoyl group to a carnitine molecule. This process is crucial for the transport and metabolism of fatty acids.

Role of Carnitine Octanoyltransferase (CrOT) in Peroxisomal Acylcarnitine Formation

Carnitine octanoyltransferase (CrOT) is a peroxisomal enzyme that is instrumental in the formation of medium-chain acylcarnitines. hmdb.caresearchgate.net This enzyme catalyzes the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. frontiersin.orgfrontiersin.org Specifically, CrOT is responsible for the synthesis of medium-chain acylcarnitines with chain lengths from C5 to C12 within the peroxisomes. hmdb.ca The action of CrOT is essential for the export of these acyl groups from the peroxisome to the mitochondria for their complete oxidation. researchgate.netfrontiersin.org An increase in CrOT activity has been shown to lead to a decrease in the cellular levels of medium-chain and very-long-chain fatty acids, suggesting a direct role in controlling the levels of these metabolites. researchgate.net

Esterification with L-Carnitine as a Formation Mechanism

The fundamental reaction in the formation of this compound is the esterification of L-carnitine with 4-cis-decenoic acid. hmdb.cachemicalbook.com Acylcarnitines are generally formed through this esterification process, which is a critical step in the transport of fatty acids into the mitochondria for beta-oxidation. researchgate.net This reaction links the fatty acid to the carnitine molecule, creating a transport-competent acylcarnitine. researchgate.net While the general mechanism of acylcarnitine formation is well-established, the specific enzymes and cellular compartments involved can vary depending on the chain length and structure of the fatty acid.

Precursor and Product Relationships within Fatty Acid Beta-Oxidation Pathways

The presence and concentration of this compound are directly related to the metabolic flux through fatty acid beta-oxidation pathways. It can be both a product of the breakdown of longer fatty acids and a participant in a diverse pool of isomeric decenoylcarnitines.

Derivation from Longer Chain Acylcarnitine Peroxisomal Metabolism

Medium-chain acylcarnitines, including this compound, are known to be formed from the peroxisomal metabolism of longer-chain acylcarnitines. hmdb.cadiva-portal.org Peroxisomes are responsible for the initial beta-oxidation of very-long-chain fatty acids (VLCFAs), which are shortened to medium-chain acyl-CoAs. researchgate.netwikipedia.org These medium-chain acyl-CoAs are then converted to their corresponding acylcarnitines by enzymes like CrOT to be shuttled out of the peroxisome. researchgate.net This process is crucial as mitochondria, the primary site of fatty acid oxidation for energy production, cannot directly handle very-long-chain fatty acids. frontiersin.org

Isomeric Diversity of Decenoylcarnitines in Beta-Oxidation

The beta-oxidation of various fatty acids gives rise to a variety of decenoylcarnitine isomers. nih.gov For instance, the beta-oxidation of palmitoleic acid (a C16:1 fatty acid) can produce at least two different decenoylcarnitine isomers: CAR 10:1(3Z) and CAR 10:1(2E). nih.gov The existence of numerous fatty acid isomers in human plasma suggests that many more decenoylcarnitine isomers, including those derived from longer fatty acids, are likely present. nih.gov This isomeric complexity highlights the need for precise analytical methods to distinguish between different decenoylcarnitine species for accurate biological interpretation. nih.gov

Position of this compound (CAR 10:1(4Z)) in Specific Fatty Acid Degradation Routes

This compound, systematically notated as CAR 10:1(4Z), is an intermediate in the degradation of specific unsaturated fatty acids. nih.gov The degradation of unsaturated fatty acids often requires auxiliary enzymes to handle the double bonds that are not in the standard positions for the core beta-oxidation enzymes. nih.govaocs.org In cases of certain fatty acid oxidation disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, specific acylcarnitines, including cis-4-decenoylcarnitine (B13839081), can accumulate in tissues and be detected in bodily fluids. nih.gov The precursor fatty acid, cis-4-decenoic acid, is an intermediate in the synthesis of this compound. chemicalbook.comchemdad.com

Interactive Data Table: Key Enzymes and Intermediates in this compound Metabolism

Compound/EnzymeRole in Metabolism
This compound A medium-chain acylcarnitine involved in the transport and metabolism of fatty acids. hmdb.canih.gov
Carnitine Octanoyltransferase (CrOT) A peroxisomal enzyme that catalyzes the formation of medium-chain acylcarnitines, including this compound, by transferring the acyl group from CoA to L-carnitine. hmdb.caresearchgate.netfrontiersin.orgfrontiersin.org
L-Carnitine An essential molecule that is esterified with fatty acids to form acylcarnitines, facilitating their transport across mitochondrial membranes for beta-oxidation. hmdb.caresearchgate.net
4-cis-Decenoic Acid The fatty acid precursor that is esterified to L-carnitine to form this compound. chemicalbook.comchemdad.com
Long-Chain Acylcarnitines Precursors that undergo peroxisomal beta-oxidation to generate medium-chain acyl-CoAs, which are then converted to medium-chain acylcarnitines like this compound. hmdb.cadiva-portal.org
Palmitoleic Acid An example of a fatty acid whose beta-oxidation leads to the formation of various decenoylcarnitine isomers, illustrating the diversity of these metabolites. nih.gov

Regulation of this compound Homeostasis

Mechanisms Governing Cellular Concentrations

The concentration of this compound within cells and, consequently, in circulation is dictated by the rate of its formation from its acyl-CoA precursor and the efficiency of its subsequent metabolic processing.

Enzymatic Synthesis: this compound is formed by the esterification of L-carnitine with cis-4-decenoyl-CoA. hmdb.ca This reaction is catalyzed by a family of enzymes known as carnitine acyltransferases. Specifically, for medium-chain acyl groups like decenoyl, carnitine octanoyltransferase (CrOT), located in peroxisomes, and carnitine palmitoyltransferase II (CPT-II), in the mitochondria, are key players. hmdb.canih.gov The formation of this compound primarily occurs when the rate of cis-4-decenoyl-CoA production, an intermediate in the β-oxidation of certain unsaturated fatty acids, exceeds its subsequent processing by acyl-CoA dehydrogenases. mdpi.comebi.ac.uk

Metabolic Flux and Pathological States: The levels of this compound are a sensitive marker for the flux through the fatty acid β-oxidation pathway. In inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the enzyme responsible for dehydrogenating medium-chain acyl-CoAs is defective. mdpi.comportlandpress.com This leads to a bottleneck in the pathway and an accumulation of upstream intermediates, including cis-4-decenoyl-CoA. To prevent toxic accumulation and the sequestration of free Coenzyme A, this acyl-CoA is converted to its carnitine ester, leading to significantly elevated levels of this compound in blood and tissues. portlandpress.comfrontiersin.org

External and Genetic Factors: Cellular concentrations can also be influenced by external factors and genetic predispositions. Studies have shown that dietary changes, such as a low-calorie diet, can lead to increased plasma levels of this compound, likely reflecting an increased reliance on fatty acid oxidation for energy. nih.gov Furthermore, genomic studies have identified associations between genetic variants, such as in the MDGA2 gene, and circulating levels of this compound, suggesting a genetic component to its homeostatic regulation. nih.gov

The following table summarizes the key factors that influence the cellular and circulating concentrations of this compound.

Table 1: Factors Influencing this compound Concentrations
Factor Effect on Concentration Mechanism
Enzyme Activity (e.g., MCAD) Inverse Deficiency in β-oxidation enzymes (like MCAD) leads to the accumulation of the substrate cis-4-decenoyl-CoA, which is then shunted to form this compound, increasing its concentration. portlandpress.comfrontiersin.org
Substrate Availability (Unsaturated Fatty Acids) Direct Increased breakdown of specific unsaturated fatty acids generates more cis-4-decenoyl-CoA, the direct precursor for this compound synthesis. mdpi.comebi.ac.uk
L-Carnitine Availability Direct The availability of L-carnitine is essential for the esterification reaction; its abundance can influence the rate of this compound formation. diva-portal.org
Dietary Changes (e.g., Caloric Restriction) Increase A low-calorie diet enhances reliance on fat metabolism, increasing the flux through β-oxidation and potentially leading to higher levels of intermediate acylcarnitines. nih.gov
Genetic Variants (e.g., in MDGA2) Modulatory Certain genetic variations can influence the baseline homeostatic levels of this compound, though the precise mechanisms are still under investigation. nih.gov

Interplay with Coenzyme A Homeostasis

The synthesis and transport of acylcarnitines, including this compound, are fundamentally linked to the maintenance of Coenzyme A (CoA) homeostasis within the cell, particularly within the mitochondrial matrix. CoA is a critical cofactor in numerous metabolic reactions, and its availability must be tightly regulated.

The Acyl-CoA/Free CoA Ratio: The carnitine shuttle system serves not only to transport fatty acids for oxidation but also to buffer the ratio of free CoA to acyl-CoA. creative-proteomics.comresearchgate.net Metabolic processes, especially β-oxidation, require a constant supply of free CoA. When the rate of acyl-CoA production outpaces its utilization (e.g., in high-fat-burning states or with enzymatic defects), the pool of free CoA can become depleted as it is sequestered in the form of acyl-CoAs. researchgate.net

Buffering Action: The conversion of cis-4-decenoyl-CoA to this compound is a prime example of this buffering action. The reaction, catalyzed by carnitine acyltransferases, releases a molecule of free CoA:

cis-4-decenoyl-CoA + L-Carnitine ↔ this compound + Coenzyme A

This process is crucial for several reasons:

It replenishes the mitochondrial pool of free CoA, allowing essential metabolic pathways like the Krebs cycle and the β-oxidation spiral to continue functioning.

It prevents the accumulation of potentially toxic acyl-CoA esters, which can inhibit enzymes and disrupt cellular processes. creative-proteomics.com

It facilitates the export of excess or non-metabolizable acyl groups out of the mitochondria and eventually out of the cell in the form of acylcarnitines. nih.govcreative-proteomics.com

This dynamic interplay ensures that the cell can adapt to changing energy demands and metabolic stresses without critically depleting its vital pool of free Coenzyme A.

The relationship between these key molecules in maintaining cellular metabolic balance is illustrated in the table below.

Table 2: Relationship in Coenzyme A Homeostasis
Molecule Role in High Metabolic Flux / Pathological State Consequence of Interaction
cis-4-Decenoyl-CoA Accumulates when its production exceeds its oxidation. Can sequester free CoA and potentially exert toxic effects.
This compound Formed from cis-4-decenoyl-CoA and L-carnitine. Allows for the transport of the acyl group and its removal if in excess. nih.gov
Free Coenzyme A Released during the formation of this compound. Becomes available for other essential metabolic reactions, maintaining cellular energy homeostasis. researchgate.net

Compound Reference Table

Compound Name
This compound
L-Carnitine
Coenzyme A
cis-4-Decenoyl-CoA
Acetyl-CoA
Lysine
Methionine
Octanoylcarnitine (B1202733)
cis-4-Decenoic Acid
Decanoic Acid
Octanoic Acid
Hexanoylcarnitine (B1232462)
Decanoylcarnitine (B1670086)
Oleic Acid
Linoleic Acid
cis-5-C14:1-CoA
trans-2,cis-5-C14:2-CoA
cis-5-C12:1 acylcarnitine
cis-3-C12:1 acylcarnitine

Molecular and Cellular Roles of 4 Cis Decenoylcarnitine in Biological Systems

Role as a Metabolic Intermediate in Energy Production

4-cis-Decenoylcarnitine is an acylcarnitine, a class of compounds essential for energy metabolism. hmdb.canih.gov Specifically, it is a cis-4-decenoic acid ester of carnitine. hmdb.ca The primary function of acylcarnitines is to facilitate the transport of acyl-groups, derived from the breakdown of fats and organic acids, from the cytoplasm into the mitochondria. hmdb.ca This transport is a critical step for beta-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the cell's main energy currency. hmdb.caahajournals.org

Classified as a medium-chain acylcarnitine, this compound contains an acyl group with ten carbons. hmdb.ca Medium-chain fatty acids can cross the mitochondrial membrane directly, unlike long-chain fatty acids which require conjugation with carnitine. nih.gov However, the formation of medium-chain acylcarnitines like this compound is still crucial for efficient fatty acid oxidation. In conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder, there is an accumulation of medium-chain fatty acids and their carnitine derivatives, including this compound, in tissues and plasma. portlandpress.comfrontiersin.org This accumulation indicates a bottleneck in the beta-oxidation pathway, highlighting the role of this compound as a key intermediate.

Contribution to Acyl-Group Transport Dynamics

The transport of fatty acids into the mitochondrial matrix for beta-oxidation is a highly regulated process known as the carnitine shuttle. nih.gov This system involves a series of enzymes and transporters. Long-chain fatty acyl-CoAs in the cytosol are first converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane. nih.gov These acylcarnitines, including this compound, are then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). nih.gov

Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form and frees carnitine. nih.gov The regenerated carnitine is then shuttled back to the cytosol to be used for another round of fatty acid transport. nih.gov The synthesis of medium-chain acylcarnitines like this compound is primarily handled by carnitine octanoyltransferase (CrOT) in peroxisomes. hmdb.ca Disruptions in this shuttle system, as seen in carnitine deficiencies or genetic defects in the associated enzymes, lead to an accumulation of acylcarnitines in the serum and impaired energy production. nih.gov

Influence on Mitochondrial Bioenergetic States in in vitro Models

Impact on Oxidative Phosphorylation Parameters

Studies using in vitro models, particularly with rat brain and liver mitochondria, have demonstrated that metabolites accumulating in MCAD deficiency, including cis-4-decenoic acid (the fatty acid component of this compound), can significantly impair mitochondrial respiration. nih.govnih.gov These compounds have been shown to act as uncouplers of oxidative phosphorylation (OXPHOS). nih.govnih.gov This uncoupling effect leads to an increase in the resting respiration rate (state 4) and a decrease in ADP-stimulated respiration (state 3), ultimately diminishing the efficiency of ATP synthesis. nih.govnih.gov The activity of respiratory chain complexes, specifically complexes II-III and IV, were also found to be diminished in the presence of these metabolites. nih.gov

ParameterEffect of cis-4-Decenoic AcidReference
State 4 RespirationIncreased nih.gov, nih.gov
State 3 RespirationDecreased nih.gov, nih.gov
Respiratory Control RatioDecreased nih.gov
ADP/O RatioDiminished nih.gov
Complex II-III ActivityDiminished nih.gov
Complex IV ActivityDiminished nih.gov

Modulation of NAD(P)H Content and Ca2+ Retention Capacity

In addition to affecting respiration and membrane potential, cis-4-decenoic acid has been shown to decrease the content of NAD(P)H within the mitochondrial matrix. nih.govnih.gov NAD(P)H is a key electron donor to the electron transport chain, and its depletion further compromises energy production. nih.gov Furthermore, these metabolites significantly reduce the calcium (Ca2+) retention capacity of mitochondria. nih.gov Mitochondria play a vital role in cellular calcium homeostasis, and a reduced capacity to sequester calcium can lead to an overload of cytosolic calcium, a condition that can trigger cell death pathways. bmglabtech.comresearchgate.net The decreased calcium retention capacity is linked to the opening of the mitochondrial permeability transition pore (mPTP), an event that was shown to be preventable by cyclosporine A, an inhibitor of the mPTP. nih.gov

Interaction with Cellular Redox Balance and Oxidative Stress Mechanisms

The accumulation of this compound and its related metabolites is associated with increased oxidative stress. nih.govresearchgate.net In vitro studies have demonstrated that these compounds can induce lipid peroxidation in the cerebral cortex, liver, and skeletal muscle of rats. nih.govresearchgate.net Specifically, cis-4-decenoic acid was found to induce lipid peroxidation and increase the formation of hydrogen peroxide in both brain and liver mitochondria. nih.gov This suggests that the impairment of the electron transport chain by these metabolites leads to an increased leakage of electrons and the subsequent generation of reactive oxygen species (ROS). frontiersin.org

Furthermore, protein oxidative damage, evidenced by increased carbonyl formation and sulfhydryl oxidation, has been observed in response to these metabolites. nih.govresearchgate.net This oxidative damage to both lipids and proteins can disrupt cellular function and contribute to the pathophysiology of diseases like MCAD deficiency. researchgate.net The cellular redox homeostasis, a balance between the production and elimination of ROS, is therefore significantly perturbed by the presence of these accumulating fatty acid derivatives. nih.govmdpi.com

Induction of Lipid Peroxidation in Research Models

This compound (cDC) has been identified as a contributor to lipid peroxidation in various research models. researchgate.netnih.gov Studies utilizing rat cerebral cortex have demonstrated that cDC can provoke oxidative damage to lipids. researchgate.netnih.gov This process involves the degradation of lipids by oxidative means, leading to the formation of harmful byproducts and cellular damage.

In a broader context, the accumulation of medium-chain fatty acids and their carnitine derivatives, such as this compound, is associated with the induction of oxidative stress. biospec.net This environment of oxidative stress can lead to the peroxidation of polyunsaturated fatty acids, a process initiated by the interaction with reactive oxygen species. biospec.net

Research on related compounds, such as cis-4-decenoic acid (cDA), further supports these findings. Studies have shown that cDA induces lipid peroxidation in both rat brain and liver, indicating that lipid oxidative damage is a potential mechanism for its observed toxic effects. informnetwork.org The byproducts of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE), are recognized markers of this oxidative damage. semanticscholar.org

Furthermore, studies in zebrafish have shown that a diet high in arachidonic acid led to an increase in oxidized lipid products, one of which was identified as cis-4-decenoylcarnitine (B13839081). researchgate.net This highlights a dietary context in which levels of this compound and associated lipid peroxidation can be elevated. researchgate.net

Research ModelCompound(s) StudiedObserved Effect on Lipid PeroxidationReference(s)
Rat Cerebral Cortexcis-4-decenoylcarnitine (cDC)Provoked oxidative damage to lipids. researchgate.netnih.gov
Rat Brain and Livercis-4-decenoic acid (cDA)Induced lipid peroxidation. informnetwork.org
Zebrafishcis-4-decenoylcarnitineIncreased levels observed with a high arachidonic acid diet, associated with oxidized lipid products. researchgate.net

Formation of Reactive Oxygen Species (ROS) in Model Systems

The induction of lipid peroxidation by this compound and related compounds is closely linked to the formation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high concentrations, can cause significant damage to cell structures. biospec.netportlandpress.com

In research models, medium-chain carnitine derivatives have been shown to induce oxidative stress in the brain. portlandpress.com This state of oxidative stress is characterized by an imbalance between the production of oxidants and the body's antioxidant defenses. biospec.net

Specifically, cis-4-decenoic acid (cDA), the fatty acid precursor to this compound, has been found to increase the formation of hydrogen peroxide, a type of ROS, in brain mitochondria. researchgate.netinformnetwork.org This increased production of ROS is believed to be a contributing factor to the cellular damage observed in conditions where these metabolites accumulate. researchgate.netinformnetwork.org The generation of ROS can lead to a cascade of detrimental effects, including the impairment of mitochondrial function and the initiation of lipid peroxidation. biospec.netportlandpress.com

Model SystemCompoundEffect on ROS FormationImplicationReference(s)
Rat Brain Mitochondriacis-4-decenoic acid (cDA)Increased hydrogen peroxide formation.Suggests involvement of ROS in cDA-induced alterations. researchgate.netinformnetwork.org
General Cellular ModelsMedium-chain carnitine derivativesInduce oxidative stress.Implies an increase in ROS, leading to potential cellular damage. portlandpress.com

Pathophysiological Implications of 4 Cis Decenoylcarnitine Dysregulation in Metabolic Research

Molecular Mechanisms in Fatty Acid Oxidation Disorders (FAODs)

Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. In several of these disorders, 4-cis-decenoylcarnitine and its related metabolites accumulate, leading to a cascade of detrimental cellular events.

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common fatty acid oxidation disorder. portlandpress.com It is characterized by the impaired breakdown of medium-chain fatty acids. wikipedia.org In individuals with MCAD deficiency, and in corresponding animal models, there is a significant accumulation of specific metabolites, including this compound. portlandpress.comnih.gov This accumulation is a direct consequence of the enzymatic block in the beta-oxidation pathway. wikipedia.org

Diagnostic acylcarnitine profiling in MCAD deficiency consistently reveals a characteristic pattern of elevated medium-chain acylcarnitines. wikipedia.org This profile is marked by a prominent increase in octanoylcarnitine (B1202733) (C8), along with elevated levels of hexanoylcarnitine (B1232462) (C6), decanoylcarnitine (B1670086) (C10), and decenoylcarnitine (C10:1), which includes this compound. wikipedia.orgnih.gov The accumulation of these metabolites, particularly during periods of metabolic stress like fasting or illness, is a key indicator of the disorder. portlandpress.comfrontiersin.org

Table 1: Acylcarnitine Profile in MCAD Deficiency

Acylcarnitine Typical Finding in MCAD Deficiency
Hexanoylcarnitine (C6) Elevated
Octanoylcarnitine (C8) Prominently Elevated
Decanoylcarnitine (C10) Elevated

| This compound (C10:1) | Elevated |

The accumulation of this compound and its precursor, cis-4-decenoic acid, has been shown to contribute significantly to mitochondrial dysfunction in various animal models. nih.govnih.govresearchgate.net Mitochondria are central to cellular energy production, and their impairment has severe consequences for cellular health. frontiersin.orgmdpi.com

Research using isolated mitochondria from rat brain and liver has demonstrated that cis-4-decenoic acid, a related accumulating metabolite, can uncouple and inhibit oxidative phosphorylation. nih.gov This leads to a decrease in the efficiency of ATP production. nih.gov Furthermore, these accumulating metabolites cause a significant reduction in the mitochondrial membrane potential and the levels of NAD(P)H, a crucial reducing equivalent in cellular respiration. nih.gov These effects highlight the direct toxic impact of these compounds on mitochondrial function. nih.gov

The mitochondrial dysfunction induced by the accumulation of metabolites like this compound directly translates to impaired energy metabolism at the cellular level. nih.gov By disrupting oxidative phosphorylation, the primary pathway for ATP generation, these compounds compromise the cell's energy supply. nih.govfrontiersin.org

Studies have shown that cis-4-decenoic acid can increase resting respiration while diminishing ADP- and CCCP-stimulated respiration in both brain and liver mitochondria. nih.gov This indicates a dual effect of uncoupling and inhibition of the electron transport chain. nih.gov The resulting energy deficit can be particularly detrimental to high-energy-demand tissues such as the brain, liver, and muscle, which are often affected in FAODs. portlandpress.comresearchgate.net The disruption in energy metabolism is a key factor in the pathophysiology of the clinical symptoms observed in these disorders, such as lethargy, seizures, and coma. portlandpress.com A decrease in unsaturated fatty acids like this compound has also been linked to disruptions in energy metabolism in the context of muscle cell necrosis. frontiersin.org

A critical mechanism by which this compound and related metabolites exert their toxicity is through the induction of the mitochondrial permeability transition pore (mPTP) opening. nih.gov The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and ultimately, cell death. auahq.orgnih.govfrontiersin.org

In experimental systems using rat liver and brain mitochondria, cis-4-decenoic acid has been shown to markedly decrease the mitochondrial calcium retention capacity. nih.gov This effect was preventable by cyclosporine A, a known inhibitor of the mPTP, demonstrating the involvement of the pore. nih.govfrontiersin.org The opening of the mPTP compromises all mitochondrial functions, including ATP production and the maintenance of cellular redox and calcium homeostasis, culminating in cell death. nih.gov This process is believed to play a significant role in the cellular damage observed in FAODs.

Table 2: Effects of Metabolites Accumulating in MCAD Deficiency on Mitochondrial Functions

Mitochondrial Function Effect of Decanoic acid and cis-4-Decenoic acid Reference
Resting Respiration Increased nih.gov
ADP-stimulated Respiration Diminished nih.gov
Mitochondrial Membrane Potential Decreased nih.gov
NAD(P)H Content Decreased nih.gov

Role in Impaired Energy Metabolism at the Cellular Level

Association with Altered Lipid Metabolism in Research Models

Beyond its role in FAODs, dysregulation of this compound is also a marker of broader alterations in lipid metabolism.

Elevated levels of medium-chain acylcarnitines, including this compound, are considered indicators of incomplete beta-oxidation of long-chain fatty acids. escholarship.orgnih.gov This phenomenon is observed in various conditions beyond inherited metabolic disorders, such as type 2 diabetes and during intense exercise. escholarship.orgnih.gov

In these contexts, the accumulation of chain-shortened acylcarnitines suggests that the rate of fatty acid entry into the mitochondria for oxidation exceeds the capacity of the tricarboxylic acid (TCA) cycle to fully process the resulting acetyl-CoA. nih.gov This metabolic mismatch leads to the export of incompletely oxidized fatty acid intermediates from the mitochondria as acylcarnitines. semanticscholar.org Therefore, the plasma acylcarnitine profile, including the levels of this compound, can serve as a valuable biomarker for assessing the efficiency of fatty acid oxidation in various physiological and pathological states. escholarship.orgnih.govsemanticscholar.org For instance, studies have shown increased levels of this compound in the plasma of patients with chronic kidney disease. frontiersin.org

Molecular Linkages to Cellular Bioenergetics Dysregulation

The accumulation of this compound, along with other medium-chain acylcarnitines, is intrinsically linked to the dysregulation of cellular bioenergetics, primarily through the disruption of mitochondrial function. In inherited metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the enzymatic block in the β-oxidation pathway leads to a buildup of upstream metabolites, including this compound. portlandpress.comdovepress.com This accumulation is not benign; these metabolites can exert toxic effects within the mitochondria, the powerhouse of the cell.

Research indicates that the surplus of medium-chain fatty acids and their carnitine derivatives can impair crucial mitochondrial processes. portlandpress.com These processes include the inhibition of energy production, uncoupling of oxidative phosphorylation (OXPHOS), and the induction of oxidative stress. portlandpress.com The disruption of the respiratory chain by these accumulating metabolites can stimulate the production of superoxide (B77818) and other reactive oxygen species (ROS). portlandpress.com This state of oxidative stress, combined with deficient energy production, contributes to the cellular damage observed in fatty acid oxidation disorders (FAODs). portlandpress.com

Furthermore, the imbalance in mitochondrial dynamics, the processes of fission and fusion that are critical for mitochondrial quality control and adaptation to metabolic needs, is a key factor in cellular health. aimspress.compreprints.org Dysregulation of these dynamics is associated with compromised mitochondrial respiration and ATP production. aimspress.com In conditions of metabolic stress, such as those leading to elevated this compound, the resulting mitochondrial dysfunction can trigger pathways leading to cell death. frontiersin.orgfrontiersin.org

Molecular Signatures and Biomarker Research Potential in Mechanistic Studies

Identification in Targeted Metabolomic Studies of Metabolic Dysregulation

Targeted metabolomics has been a pivotal tool in identifying this compound as a significant molecular signature in various states of metabolic dysregulation. drtsoukalas.com This approach allows for the precise measurement of specific metabolites, providing insights into underlying biochemical perturbations.

In the context of inborn errors of metabolism, this compound is a well-established biomarker for MCAD deficiency. dovepress.commdpi.com Its presence in plasma, often alongside other medium-chain acylcarnitines like octanoylcarnitine, is a key diagnostic feature. dovepress.comresearchgate.net In fact, cis-4-decenoic acid, the precursor to this compound, is considered a pathognomonic metabolite for this condition, meaning its presence is specifically indicative of the disease. nih.gov

Beyond rare genetic disorders, targeted metabolomic studies have identified elevated levels of this compound in more common conditions associated with metabolic dysregulation. For instance, it has been found to be upregulated in individuals who are overweight. hmdb.ca Additionally, studies in sepsis have shown that this compound is part of a metabolic signature that can predict mortality, highlighting its connection to severe metabolic stress and organ dysfunction. nih.gov Conversely, some studies have noted decreased levels of this acylcarnitine in conditions like schizophrenia. hmdb.ca

A retrospective case-control study also explored the association between circulating carnitine levels and breast cancer, finding that higher levels of decenoylcarnitine (C10:1) were associated with decreased odds of breast cancer. frontiersin.org These findings underscore the broad potential of this compound as a biomarker in diverse areas of metabolic research.

Changes in Levels in Animal Models of Metabolic Stress

Animal models of metabolic stress have corroborated the findings from human studies, demonstrating alterations in this compound levels in response to various pathological conditions. These models are invaluable for investigating the mechanistic roles of specific metabolites in disease progression.

For example, in a mouse model of mucopolysaccharidosis IIIB (MPS IIIB), a lysosomal storage disease, targeted metabolomic analysis of heart and liver tissues revealed significant changes in the acylcarnitine profile. mdpi.com This included alterations in pathways related to the oxidation of fatty acids, suggesting a systemic metabolic disturbance that would encompass changes in medium-chain acylcarnitines. mdpi.com

In a genetic model of hypertension, the spontaneously hypertensive rat (SHR), cardiac metabolite analysis showed elevated levels of several fatty acylcarnitines, including cis-4-decenoylcarnitine (B13839081) (C10:1), even before the development of significant cardiac dysfunction. semanticscholar.org This suggests that dysregulation of fatty acid metabolism, marked by changes in acylcarnitine profiles, is an early event in the pathophysiology of hypertensive heart disease.

These studies in animal models reinforce the role of this compound as a sensitive indicator of metabolic stress and provide a platform for exploring the downstream consequences of its accumulation.

Genetic Influences on Circulating Levels in Research Cohorts

Research in large human cohorts has established a clear genetic influence on the circulating levels of this compound. Genome-wide association studies (GWAS) have been instrumental in identifying specific genetic variants that are associated with variations in metabolite concentrations among individuals.

A prominent finding from these studies is the association of variants within the ACADM (acyl-CoA dehydrogenase medium chain) gene with levels of this compound. ahajournals.org This is biologically plausible, as the ACADM gene encodes the MCAD enzyme, which is directly involved in the metabolism of medium-chain fatty acids. dovepress.com For instance, a GWAS meta-analysis identified a single nucleotide polymorphism (SNP), rs1146588, located in the ACADM locus, as being related to hexanoylcarnitine, octanoylcarnitine, and cis-4-decenoylcarnitine. ahajournals.org

Another study focusing on the genetic basis of missing metabolite measures also identified SNPs associated with the odds of a metabolite being detected. This research can provide insights into the genetic determinants of very low or undetectable metabolite levels in certain individuals. The integration of genomic and metabolomic data allows for a more comprehensive understanding of an individual's metabolic profile and their predisposition to metabolic diseases. nih.govmedrxiv.org

Analytical Methodologies for 4 Cis Decenoylcarnitine Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches.metwarebio.comacs.orgsemanticscholar.orgcas.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for acylcarnitine analysis due to its high sensitivity and specificity. metwarebio.comcreative-proteomics.com This method combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry. creative-proteomics.com It is considered the gold standard for the quantitative analysis of acylcarnitines in both research and clinical settings, allowing for accurate measurements in various biological fluids and tissues. metwarebio.com While LC-MS/MS offers significant advantages, including the ability to distinguish between isomeric species, it is a complex technique requiring specialized instrumentation. cas.cz

Ultra-Performance Liquid Chromatography (UPLC-MS/MS) is an advanced form of LC-MS/MS that utilizes smaller particle sizes in the chromatography column to achieve higher resolution, speed, and sensitivity. semanticscholar.org This technology enables high-throughput analysis, allowing for the rapid quantification of numerous acylcarnitines in large sample sets. UPLC-MS/MS methods have been developed for the simultaneous analysis of a wide range of acylcarnitines, including the potential to quantify over a thousand species in a single run. semanticscholar.orgresearchgate.net These methods are suitable for analyzing physiologically relevant levels of these compounds in biological matrices like human serum. lcms.cz The rapid separation and detection capabilities of UPLC-MS/MS make it an invaluable tool for metabolomic research. lcms.cz

A key advantage of UPLC-MS/MS is its ability to separate isobaric and isomeric compounds, which is critical for the differential diagnosis of certain metabolic disorders. restek.comnih.gov For instance, specific UPLC-MS/MS methods have been developed to distinguish between isomers of C4- and C5-acylcarnitines. nih.gov The high resolution provided by UPLC is essential for separating these closely related compounds, which cannot be achieved by flow injection analysis-tandem mass spectrometry (FIA-MS/MS). lcms.cznih.gov

The following interactive table provides an example of UPLC-MS/MS instrument conditions that can be adapted for the analysis of 4-cis-Decenoylcarnitine and other acylcarnitines.

ParameterCondition
UPLC System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/isopropanol (50:50)
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Injection Volume 0.5 - 5 µL
Mass Spectrometer Thermo Scientific Q-Exactive or SCIEX 4500
Ionization Mode Positive Electrospray Ionization (ESI)
Data Acquisition Multiple Reaction Monitoring (MRM)

This table represents typical starting conditions and may require optimization for specific applications.

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, offering high sensitivity, specificity, and quantitative accuracy. acs.org In the context of this compound research, targeted LC-MS/MS methods are employed for precise quantification. acs.org Multiple Reaction Monitoring (MRM) is a commonly used scan mode in targeted analysis, where specific precursor-to-product ion transitions for each analyte are monitored. metwarebio.com This approach allows for the detection of low-abundance acylcarnitines even in complex biological matrices. metwarebio.com

The development of targeted assays involves the use of stable isotope-labeled internal standards to ensure accurate quantification. nih.gov These standards are added to samples at a known concentration and help to correct for variations in sample preparation and instrument response. researchgate.net Quantitative profiling of acylcarnitines, including this compound, is crucial for studying metabolic perturbations in various diseases. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for High-Throughput Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Acylcarnitine Analysis.nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of acylcarnitines. creative-proteomics.com It is particularly useful for volatile or semi-volatile compounds. leeder-analytical.com For acylcarnitine analysis, a derivatization step is typically required to increase the volatility of the compounds, allowing them to be separated by gas chromatography. oup.comresearchgate.net

A common derivatization procedure involves the conversion of zwitterionic acylcarnitines into volatile lactones. rsc.org Following derivatization, the compounds are separated on a GC column and detected by a mass spectrometer. rsc.org GC-MS can provide excellent sensitivity and specificity for acylcarnitine profiling. creative-proteomics.comresearchgate.net Stable isotope dilution methods, similar to those used in LC-MS/MS, can be employed for accurate quantification. nih.govresearchgate.net

The following interactive table outlines a general procedure for GC-MS analysis of acylcarnitines.

StepDescription
Sample Extraction Cation-exchange solid-phase extraction
Derivatization Conversion to volatile esters or lactones
GC System Agilent GC-MS or similar
Column DB-1 or equivalent capillary column
Carrier Gas Helium
Injection Mode Splitless
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Chemical Ionization (CI) or Electron Ionization (EI)
Data Acquisition Selected Ion Monitoring (SIM) or Full Scan

This table provides a general workflow and specific parameters will vary based on the target analytes and instrumentation.

Sample Preparation and Derivatization Techniques in Research Settings

Effective sample preparation is a critical step in the analysis of this compound and other acylcarnitines to remove interfering substances and concentrate the analytes of interest. Common biological matrices for acylcarnitine analysis include plasma, serum, urine, and dried blood spots. nih.govplos.orgfrontiersin.org

A widely used sample preparation technique involves protein precipitation with organic solvents like methanol (B129727) or acetonitrile, followed by solid-phase extraction (SPE). acs.orgacs.orgnih.gov Cation-exchange SPE is particularly effective for isolating acylcarnitines, which are positively charged. researchgate.netacs.orgoup.com

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of acylcarnitines. nih.govplos.org For LC-MS/MS analysis, derivatization to butyl esters can enhance ionization efficiency. nih.gov For GC-MS, derivatization is essential to increase volatility. rsc.org Several derivatizing agents have been used, including pentafluorophenacyl trifluoromethanesulfonate (B1224126) and butanolic HCl. nih.govnih.govacs.org However, some modern LC-MS/MS methods allow for the analysis of underivatized acylcarnitines, simplifying the workflow. lcms.czrestek.com

Data Analysis and Interpretation in Metabolomics Research.metwarebio.com

The data generated from LC-MS/MS or GC-MS analysis of acylcarnitines requires sophisticated software for processing and interpretation. mdpi.com This typically involves peak detection, integration, and alignment across multiple samples. metwarebio.com For targeted analysis, quantification is performed by comparing the peak areas of the endogenous analytes to those of the internal standards. nih.gov

In metabolomics studies, statistical analysis is used to identify significant changes in acylcarnitine levels between different experimental groups. mdpi.com The interpretation of these changes requires a deep understanding of the underlying biochemical pathways. cas.cz For example, an accumulation of specific acylcarnitines can indicate a blockage in a particular metabolic pathway. metwarebio.com The comprehensive profiling of acylcarnitines provides valuable insights into cellular energy metabolism and can help in the identification of biomarkers for various diseases. mdpi.commdpi.com

Research Models and Experimental Approaches

In vitro Cell Culture Systems

In vitro models are fundamental for dissecting the molecular mechanisms involving 4-cis-decenoylcarnitine at the cellular level. These controlled environments allow for detailed examination of metabolic processes without the complexities of a whole organism.

Studies on Isolated Mitochondria from Brain and Liver

Research utilizing isolated mitochondria from rat brain and liver has been instrumental in understanding the direct effects of acylcarnitines and their related fatty acids on mitochondrial function. In the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a condition where this compound can accumulate, studies have explored the impact of related compounds.

One significant study investigated the in vitro effects of decanoic acid and cis-4-decenoic acid on mitochondria isolated from rat brain and liver. The findings revealed that these fatty acids, particularly cis-4-decenoic acid, impaired mitochondrial function by acting as uncouplers and inhibitors of oxidative phosphorylation. frontiersin.org They caused a decrease in the mitochondrial membrane potential, NAD(P)H content, and the capacity to retain calcium. frontiersin.org However, when decanoylcarnitine (B1670086), a structurally similar medium-chain acylcarnitine, was tested, it did not alter any of the measured mitochondrial parameters, suggesting it is less toxic to mitochondria than its corresponding free fatty acid. frontiersin.org This suggests that the carnitine conjugation of cis-4-decenoic acid to form this compound might be a protective mechanism to mitigate mitochondrial damage.

Another study highlighted that while medium-chain carnitine derivatives like decanoylcarnitine did not significantly impair mitochondrial homeostasis, they have been shown to induce oxidative stress in the brain. nih.gov Specifically, both decanoylcarnitine and this compound were found to provoke oxidative damage to lipids in the cerebral cortex of rats. nih.gov

Table 1: Effects of Decanoic Acid, cis-4-Decenoic Acid, and Decanoylcarnitine on Isolated Rat Mitochondria
CompoundTissue SourceObserved EffectsReference
Decanoic AcidBrain, LiverImpaired mitochondrial respiration, decreased membrane potential frontiersin.org
cis-4-Decenoic AcidBrain, LiverMore pronounced impairment of mitochondrial respiration and membrane potential compared to decanoic acid frontiersin.orgnih.gov
DecanoylcarnitineBrain, LiverNo significant alteration of mitochondrial function frontiersin.orgnih.gov
This compoundBrainInduced oxidative damage to lipids nih.gov

Cultured Muscle Cells and Neuron Cell Lines for Metabolic Investigations

Cultured cell lines, particularly muscle cells and neuronal cells, serve as valuable models for investigating the metabolism and cellular impact of this compound. These systems allow for the study of fatty acid oxidation and its byproducts in a controlled setting.

Studies using cultured muscle cells have demonstrated their capacity to produce and release acylcarnitines as a result of incomplete fatty acid oxidation. nih.gov This is particularly relevant as it suggests a potential source of circulating acylcarnitines, including this compound, under conditions of high energy demand or metabolic stress. For instance, research has shown that in cultured muscle cells, a higher rate of long-chain fatty acid flux towards acid-soluble metabolites, which includes acylcarnitines, is associated with insulin (B600854) resistance.

Furthermore, research on a murine macrophage-like cell line, RAW264.7, revealed that certain acylcarnitines (specifically C12-C14) could stimulate pro-inflammatory pathways. nih.gov While this study did not directly test this compound, it opens the possibility that medium-chain acylcarnitines could have signaling roles in metabolic inflammation.

In the context of neuronal cells, while direct studies on this compound are limited, the compound has been identified in studies investigating neurological conditions. One study noted a decrease in cis-4-decenoylcarnitine (B13839081) levels in the context of myotonic dystrophy, suggesting a disruption in energy metabolism that could be associated with muscle cell necrosis. researchgate.net The use of various neuronal cell lines, such as SH-SY5Y and PC-12, is common for studying neurobiological processes and could be employed to investigate the specific effects of this compound on neuronal metabolism and function.

Table 2: Application of Cultured Cell Lines in Acylcarnitine Research
Cell LineResearch FocusKey Findings Related to AcylcarnitinesReference
Cultured Muscle CellsFatty Acid OxidationProduction and release of medium-chain acylcarnitines from incomplete fatty acid oxidation. nih.gov
RAW264.7 (Macrophage-like)Inflammatory SignalingC12-C14 acylcarnitines stimulated pro-inflammatory pathways. nih.gov
Various Neuronal Cell LinesNeurobiologyPotential models to study the effects of acylcarnitines on neuronal metabolism. researchgate.net

In vivo Animal Models for Metabolic Research

In vivo animal models are indispensable for studying the systemic effects of this compound and its role in complex physiological and pathological processes. These models allow for the investigation of metabolic fluxes and inter-organ communication that cannot be replicated in vitro.

Rodent Models (Rats, Mice) in Fatty Acid Oxidation Studies

Rodent models, particularly rats and mice, are extensively used to study fatty acid oxidation and its disorders. In the context of this compound, these models have been crucial for understanding its association with specific metabolic conditions.

A prominent example is the use of rodent models in studying MCAD deficiency. Research has shown that individuals with MCAD deficiency have elevated levels of 4-cis-decenoic acid, and its carnitine derivative, this compound, is a key biomarker for this condition. nih.gov In vitro studies on rat cerebral cortex have demonstrated that this compound can induce oxidative damage to lipids. nih.gov This highlights the utility of rodent models in linking the accumulation of a specific metabolite to cellular pathology.

Genetically Modified Animal Models (e.g., Knockout Models) for Pathway Elucidation

Genetically modified animal models, such as knockout mice, have been pivotal in elucidating the specific metabolic pathways in which this compound is involved. By deleting or altering genes that encode for specific enzymes, researchers can observe the resulting metabolic changes, including the accumulation or depletion of certain metabolites.

The MCAD knockout mouse model is a prime example. These mice exhibit a biochemical phenotype that mirrors human MCAD deficiency, including a significant increase in plasma levels of octanoylcarnitine (B1202733), decanoylcarnitine, and this compound. portlandpress.com The high neonatal mortality in this model, however, can make long-term studies challenging. portlandpress.com Another relevant model is the enoyl-CoA delta isomerase 1-deficient mouse, in which plasma levels of cis-3-C12:1 and cis-5-C14:1 acylcarnitine are quantified to understand enzyme activity, demonstrating the power of these models in identifying the function of specific enzymes in fatty acid metabolism. nih.gov

Table 3: Genetically Modified Rodent Models in Acylcarnitine Research
ModelGenetic ModificationKey Phenotype Related to this compoundReference
MCAD Knockout MouseDeletion of the MCAD geneIncreased plasma levels of this compound. portlandpress.com
Enoyl-CoA Delta Isomerase 1-Deficient MouseDeletion of the ECI1 geneUsed to study the role of specific enzymes in fatty acid metabolism, relevant for understanding the formation of unsaturated acylcarnitines. nih.gov

Non-Rodent Animal Models for Translational Metabolic Research

While rodent models are prevalent, non-rodent animal models are also valuable for translational metabolic research, as their physiology can sometimes more closely mimic human conditions.

A study on a canine model of ADAMTS10-open-angle glaucoma (ADAMTS10-OAG) identified this compound as one of seven metabolites that were differentially expressed in both the plasma and aqueous humor of affected dogs compared to controls. arvojournals.org This finding in a large animal model suggests that alterations in the metabolic pathway involving this compound may be relevant to the pathophysiology of this disease and highlights the potential of this compound as a biomarker in non-rodent species. arvojournals.org

Advanced Omics Integration in Research

The study of this compound has benefited significantly from advanced "omics" technologies, which allow for the large-scale study of biological molecules. Integrating different omics fields, such as metabolomics (the study of metabolites) and proteomics (the study of proteins), with genomics provides a more comprehensive understanding of the biological role and regulation of this specific acylcarnitine.

Metabolomics with Proteomics for Network Analysis

The integration of metabolomics and proteomics offers a powerful approach to constructing network analyses, revealing how changes in protein expression impact metabolic pathways involving this compound. By simultaneously analyzing the levels of both proteins and metabolites within the same biological samples, researchers can infer functional relationships and understand complex biological states like disease.

In a study on sepsis, researchers performed extensive metabolomic and proteomic analyses on plasma samples from patients. nih.gov The investigation identified this compound as one of twelve key metabolites that, in combination with clinical factors, could help predict patient outcomes. nih.gov Although proteomic biomarkers were not ultimately used in the final predictive model, the parallel analysis revealed that the profiles of both metabolites and proteins in patients who would not survive differed significantly from those who would. nih.gov These differences were clustered in specific biological pathways, including fatty acid transport and β-oxidation, which are directly relevant to the function of acylcarnitines like this compound. nih.gov The study demonstrated that as the condition of the non-surviving patients worsened, the divergence in their metabolomic and proteomic profiles became more pronounced. nih.gov

Methodologies for integrating these datasets often involve sophisticated statistical tools like regularized canonical correlation analysis (rCCA), which can identify strong correlations between specific proteins and metabolites from large datasets to build interaction networks. frontiersin.org While some studies have successfully used integrated proteomic and metabolomic approaches to characterize biofluids like sweat, the application of these comprehensive network analyses is crucial for elucidating the precise role of this compound in broader metabolic and signaling networks. plos.org

Table 1: Study Integrating Metabolomics and Proteomics in Sepsis Research

Factor Description Relevance to this compound Source
Study Focus To develop a predictive model for death in sepsis using an integrated clinico-metabolomic approach. This compound was one of 12 metabolites included in the predictive model. nih.gov
Omics Data MS-based metabolome and proteome analysis was performed on plasma samples from 150 subjects. Showed that the metabolomes and proteomes of non-survivors differed markedly from survivors. nih.gov
Key Pathways Differing profiles of proteins and metabolites clustered into fatty acid transport and β-oxidation. These pathways are fundamentally linked to the biological function of acylcarnitines. nih.gov

Whole Genome Sequencing and Metabolomics for Genetic Determinants

Combining whole genome sequencing (WGS) with metabolomics is a powerful strategy for uncovering the genetic basis of metabolite level variations. researchgate.netnih.gov This approach, which searches for associations between genetic variants across the entire genome and metabolite concentrations, has successfully identified specific genetic loci that influence the levels of this compound. nih.gov

A key study utilized WGS data and serum metabolomics from 1,456 individuals to investigate the genetic influences on carnitine-related metabolites. nih.gov Through a penalization method, the analysis identified a significant association between rare genetic variants in the gene MDGA2 (MAM Domain Containing Glycosylphosphatidylinositol Anchor 2) and the circulating levels of this compound. nih.gov Further analysis of this genetic region identified three rare synonymous variants that were individually significantly related to the metabolite's levels; one variant was associated with increased levels, while the other two were linked to decreased levels. nih.gov

Another genome-wide association study (GWAS) meta-analysis investigating metabolites associated with atrial fibrillation also shed light on the genetic determinants of acylcarnitines. ahajournals.org This research noted that a single nucleotide polymorphism (SNP), rs1146588, located in the ACADM gene locus, is related to the levels of several acylcarnitines, including hexanoylcarnitine (B1232462), octanoylcarnitine, and specifically, cis-4-decenoylcarnitine. ahajournals.org Furthermore, a longitudinal study integrating genomics with metabolomics observed that the expression of the protein ANGPTL4 was associated with seasonal variations in this compound levels. medrxiv.org

These findings demonstrate the utility of combining large-scale genomic and metabolomic data to pinpoint specific genes and genetic variants that regulate the metabolism and concentration of this compound in the human body. nih.gov

Table 2: Genetic Determinants of this compound Levels

Gene/Locus Variant Type Study Population Key Finding Source
MDGA2 Rare Variants 1,456 individuals (ARIC study) Significantly associated with cis-4-decenoylcarnitine serum levels. nih.gov
ACADM Common SNP (rs1146588) Multi-cohort study SNP in this locus is related to levels of cis-4-decenoyl carnitine and other acylcarnitines. ahajournals.org
ANGPTL4 Gene Expression Longitudinal cohort Expression of the ANGPTL4 protein was associated with seasonal changes in cis-4-decenoylcarnitine. medrxiv.org

Table of Mentioned Compounds

Compound Name
This compound
9-Decenoylcarnitine
Acylcarnitine
Butyroylcarnitine
Carnitine
Decanoylcarnitine
Hexanoylcarnitine
Isobutyrylcarnitine
Laurylcarnitine
Lysine
Methionine

Regulatory Mechanisms and Environmental Factors Influencing 4 Cis Decenoylcarnitine Levels

Genetic Determinants of 4-cis-Decenoylcarnitine Concentration

Genetic factors play a significant role in determining the baseline and dynamic levels of various metabolites, including this compound. Through advanced genetic research methods, specific genes and loci associated with this compound's concentration have been identified.

Identification of Candidate Genes (e.g., MDGA2, ACADM locus)

Whole genome sequencing and analysis have pointed to several candidate genes that may influence the levels of this compound.

One such candidate is the gene MDGA2 (MAM Domain Containing Glycosylphosphatidylinositol Anchor 2). nih.govnih.gov In a study utilizing whole genome sequence data, MDGA2 was significantly associated with cis-4-decenoylcarnitine (B13839081) levels. nih.gov The analysis identified three rare synonymous variants within the gene that were individually linked to the metabolite's concentration. nih.gov While the precise mechanism of this association remains unknown, these findings establish MDGA2 as a preliminary candidate gene influencing this compound. nih.govscispace.com

Another critical genetic region is the ACADM locus on chromosome 1. nih.gov This locus contains the gene for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme essential for mitochondrial fatty acid β-oxidation. nih.govmedlink.com Deficiencies in this enzyme lead to the accumulation of medium-chain acylcarnitines, and plasma profiles of affected individuals show elevated decenoylcarnitine. medlink.com Genetic studies have linked single nucleotide polymorphisms (SNPs) within the ACADM locus to variations in the levels of several acylcarnitines, including hexanoylcarnitine (B1232462), octanoylcarnitine (B1202733), and cis-4-decenoyl carnitine. ahajournals.orgahajournals.org

Gene/LocusEvidence of Association with this compoundStudy Type
MDGA2 Significant association identified between rare variants in the gene and metabolite levels. nih.govWhole Genome Sequencing Analysis
ACADM locus SNPs within the locus are linked to concentrations of multiple acylcarnitines, including cis-4-decenoylcarnitine. ahajournals.orgahajournals.orgGenome-Wide Association Studies (GWAS)

Genome-Wide Association Studies (GWAS) in Research Cohorts

Genome-Wide Association Studies (GWAS) have been instrumental in uncovering genetic variants that influence metabolite levels (metabolite Quantitative Trait Loci or mQTLs). nih.govmedrxiv.org

A key study involving 1,456 European-Americans from the Atherosclerosis Risk in Communities (ARIC) cohort utilized whole genome sequencing data to investigate carnitine-related metabolites. nih.gov By applying a penalization method, researchers identified a significant association between the MDGA2 gene and this compound levels. nih.govnih.gov This demonstrates the power of innovative analytical methods on whole genome data to identify candidate regions affecting complex phenotypes. nih.gov

Other GWAS have consistently highlighted the ACADM locus. ahajournals.orgahajournals.org For instance, a multicohort analysis identified SNPs in the ACADM gene region that were strongly associated with 9-decenoylcarnitine at a genome-wide significance level. ahajournals.org One specific SNP, rs1146588, located in the ACADM locus, has been linked to levels of cis-4-decenoyl carnitine among others. ahajournals.org The NHGRI-EBI GWAS Catalog also lists associations between variants near ACADM and cis-4-decenoylcarnitine measurements. ebi.ac.ukebi.ac.uk

Research Cohort / StudyKey Findings Related to this compoundGenetic Locus/Gene Implicated
Atherosclerosis Risk in Communities (ARIC) Identified a significant association between rare variants and metabolite levels. nih.govMDGA2
PIVUS, ULSAM, and TwinGene Cohorts Identified SNPs associated with decenoylcarnitine levels at genome-wide significance. ahajournals.orgACADM
General GWAS Meta-Analyses Consistently identify the ACADM region as a significant locus for medium-chain acylcarnitine levels. ahajournals.orgnih.govACADM

Environmental and Lifestyle Interplay in Metabolic Profiles

While genetics provide a blueprint, environmental and lifestyle factors introduce dynamic changes to an individual's metabolic profile. Factors such as seasonality, diet, and exercise have been shown to modulate the levels of this compound.

Impact of Seasonal Variations on this compound Levels

Longitudinal studies tracking individuals over time have revealed that the concentrations of many plasma metabolites exhibit significant seasonal variations. nih.govmedrxiv.org These changes are thought to reflect shifts in environmental conditions, dietary habits, and physical activity levels throughout the year. nih.govmedrxiv.org

Among the metabolites showing these seasonal patterns is this compound. medrxiv.orgmedrxiv.org In one longitudinal analysis, levels of this compound, along with other fatty acids, were observed to fluctuate across the months. medrxiv.org Specifically, these fatty acids, in conjunction with the regulatory protein ANGPTL4 (angiopoietin-like protein 4), showed relatively lower levels from June to September. nih.govmedrxiv.orgmedrxiv.org ANGPTL4 is known to be influenced by dietary fatty acids and plays a role in fatty acid metabolism, and its seasonal pattern was found to correlate with that of this compound. nih.govmedrxiv.org This suggests a coordinated seasonal regulation of fatty acid metabolism.

Metabolite/ProteinObserved Seasonal TrendAssociated Factors
This compound Levels fluctuate throughout the year, with some studies indicating lower levels in the summer months. medrxiv.orgmedrxiv.orgChanges in diet, physical activity, and environmental conditions. nih.govmedrxiv.org
ANGPTL4 Expression levels show seasonal patterns that correlate with fatty acid levels. nih.govmedrxiv.orgRegulates lipoprotein lipase (B570770) and is influenced by dietary fatty acids. nih.gov

Other Non-Genetic Factors (e.g., diet, exercise) in Animal Models

Diet and exercise are powerful modulators of metabolism, directly affecting the pathways in which this compound is involved.

Diet: Dietary interventions have been shown to alter circulating acylcarnitine concentrations. In humans, weight loss induced by a 12-week low-calorie diet resulted in significant increases in the plasma levels of several acylcarnitines, including cis-4-decenoylcarnitine. researchgate.net In animal models, high-fat diet-induced obesity leads to an increase in long-chain acylcarnitines in the plasma of mice. semanticscholar.org Studies on the fatty acid cis-4-decenoic acid in isolated mitochondria have highlighted its potential to induce mitochondrial dysfunction, an effect that could be relevant in metabolic states where its levels are high. portlandpress.com

Exercise: Intense and prolonged physical activity profoundly impacts lipid metabolism. During sustained exercise, the body shifts to fatty acid oxidation for energy, leading to a notable increase in various lipid metabolites in the plasma. annualreviews.org Metabolomics studies of athletes have shown that post-exercise, there is a significant rise in numerous acylcarnitines, including cis-4-decenoylcarnitine. annualreviews.org This reflects the mobilization and incomplete oxidation of fatty acids from fat stores to fuel muscle activity. nih.gov This response is particularly evident during catabolic situations like prolonged exercise, where energy from fatty acid oxidation is paramount. portlandpress.com

FactorStudy ModelObserved Effect on this compound Levels
Low-Calorie Diet HumansIncreased plasma concentrations following weight loss. researchgate.net
High-Fat Diet MiceGenerally associated with elevated plasma acylcarnitines. semanticscholar.org
Prolonged Exercise Humans (Athletes)Significant increase in plasma concentrations post-exercise. annualreviews.org
Fatty Acid Oxidation Disorders Animal/Mitochondrial StudiesThe precursor, cis-4-decenoic acid, can induce mitochondrial toxicity at high concentrations. portlandpress.com

Future Directions and Emerging Research Avenues for 4 Cis Decenoylcarnitine

Elucidating Undiscovered Roles and Pathways

While 4-cis-decenoylcarnitine is recognized for its role in mitochondrial fatty acid transport, its involvement in other biological processes is an active area of investigation. hmdb.ca The study of acylcarnitines is a burgeoning field, with the potential for discovering numerous novel acylcarnitines and their functions in health and disease in the coming years. hmdb.ca Future research will likely focus on identifying new pathways where this molecule plays a crucial part.

Recent metabolomics studies have provided clues to its potential involvement in various conditions. For instance, decreased levels of cis-4-decenoylcarnitine (B13839081) have been observed in the serum of patients with certain muscular dystrophies, suggesting a potential link to disruptions in energy metabolism and muscle cell necrosis. frontiersin.orgfrontiersin.org Specifically, a decrease in unsaturated fatty acids like cis-4-decenoylcarnitine may be associated with muscle fibrosis due to impaired energy metabolism. frontiersin.org Conversely, elevated levels have been noted in overweight individuals, while decreased levels have been associated with schizophrenia and familial Mediterranean fever. hmdb.ca Further investigation is needed to clarify the causal relationships and the underlying mechanisms of these associations.

Advanced Mechanistic Studies using Multi-Omics Approaches

The integration of multiple "omics" disciplines—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful framework for dissecting the complex roles of this compound. tum.deannualreviews.org By combining these large-scale datasets, researchers can move beyond simple correlations to build comprehensive models of the molecular pathways in which this acylcarnitine is involved. tum.de

Longitudinal multi-omics analyses have already begun to shed light on the interplay between genetic and environmental factors in shaping metabolic profiles, including the levels of this compound. medrxiv.orgmedrxiv.orgmedrxiv.org These studies can help identify genetic variants (mQTLs) that influence the concentration of this metabolite and how its levels are affected by factors like diet, lifestyle, and physiological stress. medrxiv.orgmedrxiv.orgmedrxiv.org For example, such approaches can reveal how this compound levels fluctuate in response to intense exercise or in disease states like sepsis. annualreviews.orgnih.gov

Integrative metabolite-protein network analysis is a particularly promising avenue. By identifying proteins that are significantly associated with this compound, researchers can pinpoint potential enzymatic or signaling pathways that are modulated by this molecule. medrxiv.orgmedrxiv.org This approach has the potential to uncover previously unknown relationships and provide a more holistic understanding of its biological significance. tum.de

Development of Novel in vitro and in vivo Models for Specific Research Questions

To validate findings from multi-omics studies and to probe specific mechanistic questions, the development of targeted in vitro and in vivo models is essential. In vitro experiments using cultured cells can be used to investigate the direct effects of this compound on cellular processes like mitochondrial respiration and gene expression. nih.gov For instance, studies have used in vitro models to show that metabolites accumulating in fatty acid oxidation disorders can induce oxidative damage. nih.gov

Animal models, such as genetically modified mice, are invaluable for understanding the physiological consequences of altered this compound levels in a whole-organism context. portlandpress.com For example, mouse models of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a condition where this compound accumulates, have been instrumental in studying the pathophysiology of this disorder. portlandpress.comresearchgate.net The creation of new animal models, perhaps with specific genetic modifications affecting this compound metabolism, will allow for more precise investigations into its roles in various tissues and disease states.

Investigating the Interplay with Other Lipid Classes and Signaling Molecules in Cellular Processes

This compound does not function in isolation. Its biological effects are likely influenced by its interactions with a wide array of other molecules, particularly other lipids and signaling molecules. Future research will need to focus on this complex interplay to fully understand its role in cellular physiology.

Furthermore, the interaction of this compound with other lipid classes, such as sphingomyelins and eicosanoids, warrants further exploration. nih.govahajournals.org These interactions could have significant implications for cellular signaling, inflammation, and membrane biology. For example, in the context of sepsis, the interplay between acylcarnitines and inflammatory lipid mediators like leukotrienes is a critical area of study. nih.gov Understanding these intricate molecular conversations will be key to unlocking the full therapeutic and diagnostic potential of this compound.

Q & A

Q. What is the structural significance of the cis double bond at the fourth position in 4-cis-Decenoylcarnitine, and how does it influence metabolic activity?

The cis configuration of the double bond at the fourth carbon in this compound determines its spatial orientation, enabling specific interactions with enzymes like carnitine palmitoyltransferases (CPTs). This structural feature is critical for its role in transporting fatty acids into mitochondria for β-oxidation. Researchers can validate this using nuclear magnetic resonance (NMR) to confirm stereochemistry and molecular docking simulations to study enzyme binding .

Q. What experimental methods are used to synthesize this compound, and what catalysts are optimal for its esterification?

Synthesis involves esterification of 4-cis-decenoyl-CoA with L-carnitine using acid catalysts (e.g., HCl or H₂SO₄) under controlled pH. Researchers should monitor reaction efficiency via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC). Alternative methods include enzymatic synthesis with carnitine acyltransferases for higher specificity .

Q. How does this compound function as a biomarker in metabolic disorders?

Elevated levels of this compound correlate with impaired fatty acid oxidation in conditions like obesity and metabolic syndrome. Basic protocols involve mass spectrometry (MS)-based metabolomics to quantify its concentration in plasma or urine, coupled with multivariate analysis to distinguish patient cohorts from controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound levels across different disease models (e.g., sepsis vs. metabolic syndrome)?

Contradictions may arise from variations in sample preparation, analytical platforms, or disease-specific metabolic rewiring. To address this:

  • Standardize protocols : Use isotope-labeled internal standards (e.g., this compound-¹³C₃) to correct for technical variability .
  • Contextualize findings : Compare tissue-specific expression (e.g., liver vs. muscle) using targeted LC-MS/MS and pathway enrichment analysis .
  • Validate in cohort studies : Conduct longitudinal studies to assess temporal changes in sepsis survivors vs. nonsurvivors .

Q. What advanced methodologies are recommended to study the interaction of this compound with mitochondrial enzymes?

  • Kinetic assays : Measure substrate specificity of CPTs using radiolabeled ¹⁴C-4-cis-Decenoylcarnitine and mitochondrial lysates.
  • Structural biology : Resolve enzyme-ligand complexes via X-ray crystallography or cryo-EM to identify binding pockets influenced by the cis double bond .
  • Silencing studies : Use siRNA knockdown of CPT isoforms to assess functional redundancy in fatty acid transport .

Q. How can this compound be integrated into multi-omics models for prognostic applications?

  • Data integration : Combine metabolomic data (this compound levels) with transcriptomic (CPT gene expression) and clinical variables (e.g., lactate, age) using machine learning (e.g., random forest models).
  • Validation cohorts : Apply the model to independent sepsis cohorts to test generalizability, as demonstrated in Langley et al. (2013), where the metabolite improved mortality prediction accuracy when combined with lactic acid levels .

Methodological Challenges and Solutions

Q. What are the key challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?

  • Matrix interference : Use solid-phase extraction (SPE) or derivatization (e.g., butylation) to enhance MS sensitivity .
  • Isomer discrimination : Employ ultra-high-resolution MS or ion mobility spectrometry to separate this compound from structural analogs like 3-cis-Decenoylcarnitine .
  • Low abundance : Implement stable isotope dilution analysis (SIDA) with deuterated analogs to improve quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.